(4-Methoxy-naphthalen-1-yl)-acetic acid
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Overview
Description
(4-Methoxy-naphthalen-1-yl)-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the fourth position and an acetic acid moiety attached to the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-naphthalen-1-yl)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-naphthalene.
Bromination: The 4-methoxy-naphthalene undergoes bromination to introduce a bromine atom at the first position.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding ethylated product.
Oxidation: The ethylated product is oxidized using potassium permanganate or a similar oxidizing agent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and Grignard reactions, followed by oxidation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-naphthalen-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-Hydroxy-naphthalen-1-yl)-acetic acid.
Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol, (4-Methoxy-naphthalen-1-yl)-ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) or amine sources (e.g., ammonia, primary amines).
Major Products
Oxidation: (4-Hydroxy-naphthalen-1-yl)-acetic acid.
Reduction: (4-Methoxy-naphthalen-1-yl)-ethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methoxy-naphthalen-1-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-naphthalen-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-naphthalen-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
(4-Hydroxy-naphthalen-1-yl)-acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxy-naphthalen-1-yl)-ethanol: Similar structure but with an ethanol moiety instead of an acetic acid moiety.
Uniqueness
(4-Methoxy-naphthalen-1-yl)-acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-7-6-9(8-13(14)15)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVYDBPYSEAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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